![molecular formula C18H19N3O6S B12579056 [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid CAS No. 591767-71-4](/img/structure/B12579056.png)
[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto se caracteriza por sus características estructurales únicas, que incluyen un grupo bencenosulfinil, un anillo de benzimidazol y una porción de ácido metilcarbámico
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [6-(bencenosulfinil)-1H-bencimidazol-2-il]-ácido metilcarbámico; ácido 2-hidroxipropanoico típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común es la condensación de cloruro de bencenosulfinil con 1H-bencimidazol-2-il-metilamina, seguida de la introducción del grupo ácido carbámico a través de una reacción con isocianato de metilo. El paso final involucra la esterificación del intermedio resultante con ácido 2-hidroxipropanoico en condiciones ácidas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Además, la implementación de principios de química verde, como el reciclaje de solventes y la minimización de residuos, puede mejorar la sostenibilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
[6-(bencenosulfinil)-1H-bencimidazol-2-il]-ácido metilcarbámico; ácido 2-hidroxipropanoico experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo bencenosulfinil puede ser oxidado a una sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo bencenosulfinil puede ser reducido a un tiol utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El anillo de benzimidazol puede sufrir reacciones de sustitución electrofílica, como la nitración o la halogenación, en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico
Reducción: Hidruro de litio y aluminio, borohidruro de sodio
Sustitución: Ácido nítrico, halógenos (cloro, bromo)
Principales Productos Formados
Oxidación: Formación de derivados de sulfona
Reducción: Formación de derivados de tiol
Sustitución: Formación de derivados de nitro o halógenos de benzimidazol
Aplicaciones Científicas De Investigación
Química
En química, [6-(bencenosulfinil)-1H-bencimidazol-2-il]-ácido metilcarbámico; ácido 2-hidroxipropanoico se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Sus grupos funcionales únicos permiten diversas modificaciones químicas, lo que lo hace valioso en la síntesis orgánica y la química medicinal.
Biología
En la investigación biológica, este compuesto puede ser utilizado como una sonda para estudiar interacciones enzimáticas y la unión proteína-ligando. Sus características estructurales le permiten interactuar con varios objetivos biológicos, proporcionando información sobre vías bioquímicas y mecanismos.
Medicina
En medicina, [6-(bencenosulfinil)-1H-bencimidazol-2-il]-ácido metilcarbámico; ácido 2-hidroxipropanoico tiene aplicaciones potenciales como agente terapéutico. Su capacidad de sufrir varias reacciones químicas permite el diseño de profármacos y sistemas de administración de fármacos dirigidos.
Industria
En el sector industrial, este compuesto puede utilizarse en el desarrollo de materiales avanzados, como polímeros y recubrimientos. Sus propiedades químicas únicas contribuyen al rendimiento y la durabilidad de estos materiales.
Mecanismo De Acción
El mecanismo de acción de [6-(bencenosulfinil)-1H-bencimidazol-2-il]-ácido metilcarbámico; ácido 2-hidroxipropanoico involucra su interacción con objetivos moleculares específicos. El grupo bencenosulfinil puede formar enlaces covalentes con residuos nucleofílicos en las proteínas, lo que lleva a la inhibición de la actividad enzimática. El anillo de benzimidazol puede interactuar con el ADN y el ARN, afectando la expresión génica y la síntesis de proteínas. Además, la porción de ácido carbámico puede sufrir hidrólisis, liberando metabolitos activos que ejercen efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- [6-(bencenosulfonil)-1H-bencimidazol-2-il]-ácido metilcarbámico
- [6-(bencenosulfinil)-1H-bencimidazol-2-il]-ácido etilcarbámico
- [6-(bencenosulfinil)-1H-bencimidazol-2-il]-ácido metilcarbámico; ácido 2-hidroxibutanoico
Unicidad
En comparación con compuestos similares, [6-(bencenosulfinil)-1H-bencimidazol-2-il]-ácido metilcarbámico; ácido 2-hidroxipropanoico destaca por la presencia de la porción de ácido 2-hidroxipropanoico. Este grupo funcional mejora su solubilidad y biodisponibilidad, haciéndolo más adecuado para aplicaciones biológicas y medicinales. Además, la combinación de grupos bencenosulfinil y benzimidazol proporciona un perfil de reactividad química único, que permite diversas modificaciones sintéticas y aplicaciones.
Propiedades
Número CAS |
591767-71-4 |
|---|---|
Fórmula molecular |
C18H19N3O6S |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid |
InChI |
InChI=1S/C15H13N3O3S.C3H6O3/c1-18(15(19)20)14-16-12-8-7-11(9-13(12)17-14)22(21)10-5-3-2-4-6-10;1-2(4)3(5)6/h2-9H,1H3,(H,16,17)(H,19,20);2,4H,1H3,(H,5,6) |
Clave InChI |
ZGYNFPSOYUDOAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)O.CN(C1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


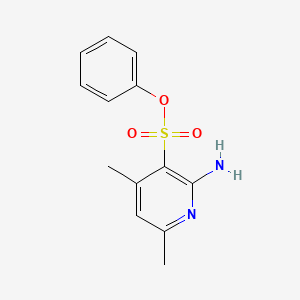
![2-chloro-4-fluoro-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12578980.png)
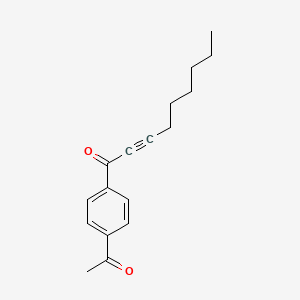
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
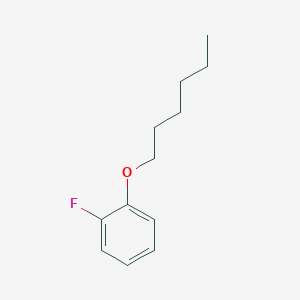
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)

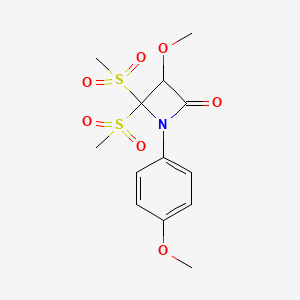
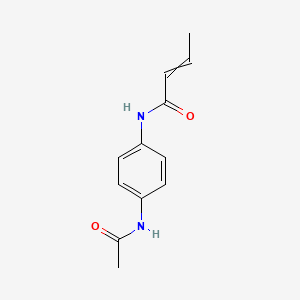

![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)

